MG-132

Proteasome inhibition Biochemical assay Peptide aldehyde

MG-132 is a reversible peptide aldehyde proteasome inhibitor (Ki=4 nM, IC50=100 nM) essential for experiments requiring transient proteasome blockade and cellular recovery dynamics. Its unique dual inhibition of calpain (IC50=1.2 µM) and NF-κB (IC50=3 µM) enables crosstalk studies in neurodegeneration and inflammation. Opt for this compound when your protocol demands cell-permeable, washout-compatible inhibition distinct from irreversible agents. Typical working range: 5–50 µM in CYP3Alow cell lines. Verify purity and freshly prepare 10 mM DMSO stocks weekly.

Molecular Formula C26H41N3O5
Molecular Weight 475.6 g/mol
CAS No. 133407-82-6
Cat. No. B1683994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG-132
CAS133407-82-6
Synonymsenzyloxycarbonyl-Leu-Leu-Leu-aldehyde
benzyloxycarbonyl-leucyl-leucyl-leucinal
benzyloxycarbonylleucyl-leucyl-leucine aldehyde
carbobenzoxy-leucyl-leucyl-leucinal
carbobenzoxyl-leucinyl-leucinyl-leucinal-H
carbobenzyloxy-leucinyl-leucinyl-leucinal
LLL cpd
MG 132
MG-132
MG132
Z-Leu-Leu-Leu-al
Z-Leu-Leu-leucinal
Z-LLL
ZLLL-CHO
ZLLLal
Molecular FormulaC26H41N3O5
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
InChIKeyTZYWCYJVHRLUCT-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0-4 C for short term (days to weeks) or -20 C for long term (months to years).

MG-132 (CAS 133407-82-6) Proteasome Inhibitor: Potency, Reversibility, and Comparative Profile for Procurement Decisions


MG-132 (Z-Leu-Leu-Leu-al) is a cell-permeable, reversible peptide aldehyde that inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome with a reported Ki of 4 nM [1] and an IC50 of 100 nM in biochemical assays using Z-LLL-AMC as substrate . It also inhibits calpain (IC50 = 1.2 µM) and prevents NF-κB activation by blocking IκBα degradation (IC50 = 3 µM) . As a research tool, MG-132 is widely employed to block the ubiquitin-proteasome pathway in mammalian cells and permeable yeast strains [1].

Why MG-132 Cannot Be Substituted by Other Proteasome Inhibitors: Differential Potency, Selectivity, and Metabolic Stability


Generic substitution among proteasome inhibitors is scientifically unsound due to substantial differences in chemical class, reversibility of inhibition, catalytic subunit selectivity, metabolic stability, and off-target profiles. MG-132 is a reversible peptide aldehyde, whereas compounds like epoxomicin and lactacystin are irreversible inhibitors, leading to distinct temporal dynamics of proteasome inhibition and cellular responses [1]. Crucially, MG-132 exhibits a unique selectivity profile: it weakly inhibits CT-L and peptidylglutamyl peptide-hydrolysing (PGPH) activities compared to boronate inhibitors like PS-341 (bortezomib), yet myeloma cells paradoxically show greater sensitivity to MG-132-induced apoptosis than to the more pan-inhibitory BzLLLCOCHO [2]. Furthermore, MG-132 is rapidly metabolized by CYP3A enzymes in primary human hepatocytes, rendering it ineffective in CYP3A-expressing systems, a limitation not shared by bortezomib [1]. These inter-class differences in mechanism, selectivity, and metabolism mean that experimental outcomes are inhibitor-specific and cannot be extrapolated across compounds without direct validation.

MG-132 Comparative Performance: Head-to-Head Evidence for Proteasome Inhibition, Cytotoxicity, and Cellular Activity


MG-132 vs. ZLLal: >1,000-Fold Higher Potency in 20S Proteasome Inhibition

In a direct in vitro biochemical comparison, MG-132 inhibits the ZLLL-MCA-degrading activity of the 20S proteasome with an IC50 of 100 nM, whereas the closely related tripeptide aldehyde ZLLal exhibits an IC50 of 110 µM, representing a >1,000-fold difference in potency [1]. Furthermore, MG-132 induces neurite outgrowth in PC12 cells at an optimal concentration of 20 nM, displaying 500-fold greater potency than ZLLal [1].

Proteasome inhibition Biochemical assay Peptide aldehyde

MG-132 vs. BzLLLCOCHO and PS-341: Weak CT-L/PGPH Inhibition Yet Greater Apoptosis Induction in Multiple Myeloma

In a comparative study of proteasome inhibitors in multiple myeloma cell lines (U266, OPM-2), MG-132 treatment resulted in weak inhibition of chymotrypsin-like (CT-L) and peptidylglutamyl peptide-hydrolysing (PGPH) catalytic activities, in contrast to BzLLLCOCHO (strong inhibition of all three activities) and PS-341 (bortezomib, which completely inhibited CT-L and PGPH) [1]. Despite this weaker inhibition of catalytic activity, multiple myeloma cells were more sensitive to induction of apoptosis by PS-341 and MG-132 than by BzLLLCOCHO [1].

Multiple myeloma Apoptosis Proteasome catalytic activity

MG-132 vs. Bortezomib, Epoxomicin, and Lactacystin: CYP3A-Mediated Inactivation in Primary Human Hepatocytes

In primary human hepatocyte cultures treated with the CYP3A inducer phenobarbital, MG-132, epoxomicin, and lactacystin were ineffective at inhibiting cytokine-stimulated nitric oxide production, whereas bortezomib remained completely effective [1]. The inefficacy of MG-132 was directly attributed to its rapid, ketoconazole-sensitive metabolism by CYP3A enzymes in human liver microsomes and cultured hepatocytes. The efficacy of MG-132 could be restored by co-incubation with the CYP3A inhibitor ketoconazole, or diminished by prior treatment with CYP3A inducers phenobarbital or rifampicin [1].

Hepatocyte metabolism CYP3A Proteasome inhibition

MG-132 vs. PSI, MG-262, and Lactacystin: Comparative Cytotoxicity in Multiple Myeloma Cells

In an MTT assay evaluating cytotoxicity against multiple myeloma cell lines (OPM-2, U266, RPMI 8226-S), PSI was the most potent proteasome inhibitor with an IC50 of 5.7 nM, followed by MG-262, then MG-132, and finally lactacystin [1]. The study further demonstrated that the cytotoxicity of all four proteasome inhibitors was significantly lower in human hematopoietic stem cells than in myeloma cells, indicating a therapeutic window [1]. Growth inhibition occurred irrespective of chromosome 13 status [1].

Multiple myeloma Cytotoxicity IC50

MG-132 vs. Epoxomicin and Lactacystin: Differential Cytotoxicity in Amelanotic Melanoma Cells

In a comparative study of proteasome inhibitors (MG-132, epoxomicin, and lactacystin) against amelanotic melanoma (Ab) cells, epoxomicin was identified as the most cytotoxic compound among those tested [1]. Epoxomicin induced the mitochondrial pathway of apoptosis, characterized by caspase-9 activation and cytochrome C release, and resulted in accumulation of both proapoptotic Noxa and antiapoptotic Mcl-1 proteins [1].

Melanoma Cytotoxicity Apoptosis

MG-132 Solubility and Stability: Defined Storage Parameters for Reproducible Experimental Use

MG-132 as a lyophilized powder is soluble in DMSO, DMF, or ethanol at concentrations up to 45 mg/mL . The powder is stable for at least 2 years when stored at -20°C from the date of purchase. Solutions in DMSO, DMF, or ethanol may be stored at -20°C for up to 1 week, but aqueous solutions should not be stored for more than one day [1]. Purity is typically ≥98% by HPLC [2].

Solubility Stability Formulation

Optimal Research Applications for MG-132 Based on Comparative Performance Data


Investigating Ubiquitin-Proteasome Pathway Dynamics via Reversible Inhibition

MG-132's reversible inhibition mechanism (Ki = 4 nM) makes it particularly suited for time-course experiments where transient proteasome blockade is desired, such as studying the kinetics of protein ubiquitination and degradation, or assessing recovery of proteasome function after inhibitor washout. Unlike irreversible inhibitors (e.g., epoxomicin, lactacystin), MG-132 allows researchers to observe cellular recovery dynamics, which is essential for understanding adaptive responses to proteotoxic stress .

Short-Term Proteasome Inhibition in Non-Hepatic Mammalian Cell Lines (e.g., HeLa, HEK293, PC12)

Given its cell permeability and well-characterized IC50 of 100 nM in standard proteasome assays, MG-132 is optimal for acute (1-24 hour) proteasome inhibition experiments in commonly used mammalian cell lines that do not express high levels of CYP3A enzymes. Typical working concentrations range from 5-50 µM, with a 10 mM DMSO stock solution prepared fresh weekly due to limited solution stability .

Dual Proteasome and Calpain Inhibition Studies

MG-132 inhibits both proteasome (IC50 = 100 nM) and calpain (IC50 = 1.2 µM), providing a useful tool for studying crosstalk between the ubiquitin-proteasome system and calcium-dependent proteolytic pathways. Researchers investigating neurodegenerative disease models or muscle wasting conditions can exploit this dual activity to simultaneously block two major proteolytic systems, though the ~12-fold difference in potency should be considered when interpreting results .

NF-κB Pathway Inhibition and Inflammation Research in Lung Epithelial Models

MG-132 potently inhibits TNF-α-induced NF-κB activation (IC50 = 3 µM) by preventing IκBα degradation. This application is particularly validated in A549 lung epithelial cells, where MG-132 suppresses IL-8 gene transcription and protein release . Researchers studying inflammatory signaling in pulmonary models should consider MG-132 as a validated chemical probe for this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MG-132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.